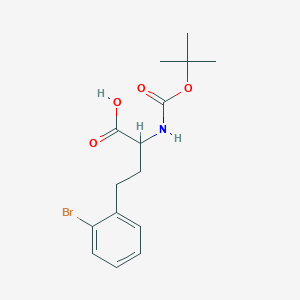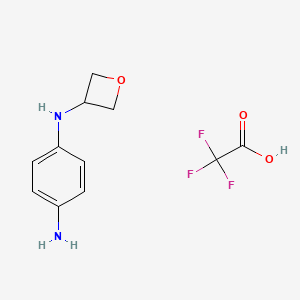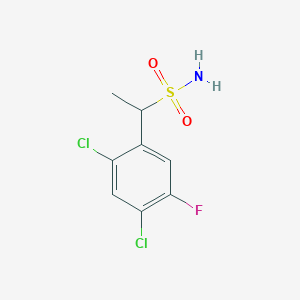![molecular formula C12H16ClN3O B13492694 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is a synthetic organic compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. Subsequent nucleophilic substitution reactions and amidation steps lead to the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates.
化学反应分析
Types of Reactions
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include various N-oxides, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used .
科学研究应用
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Nicotinic acid derivatives: Compounds derived from nicotinic acid exhibit similar chemical reactivity and applications.
Imidazole-containing compounds: These compounds have comparable pharmacological properties and are used in similar research contexts
Uniqueness
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is unique due to its specific combination of a pyrrolidine ring, a pyridine ring, and an acetamide group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
属性
分子式 |
C12H16ClN3O |
|---|---|
分子量 |
253.73 g/mol |
IUPAC 名称 |
2-chloro-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H16ClN3O/c13-8-12(17)14-9-10-4-3-5-11(15-10)16-6-1-2-7-16/h3-5H,1-2,6-9H2,(H,14,17) |
InChI 键 |
OXFJUXIACPVBKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=CC(=N2)CNC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


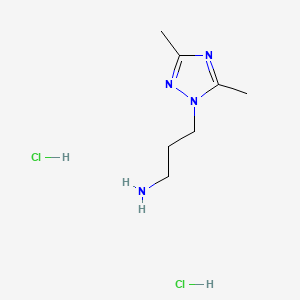
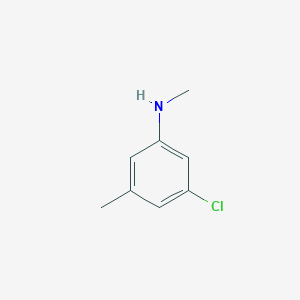
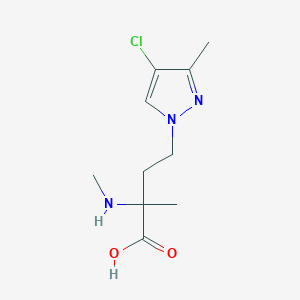
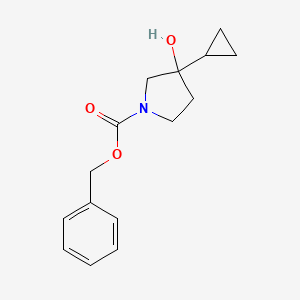
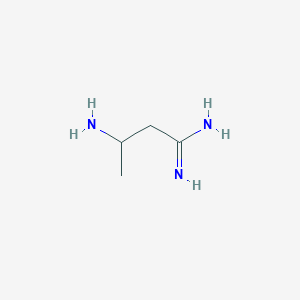
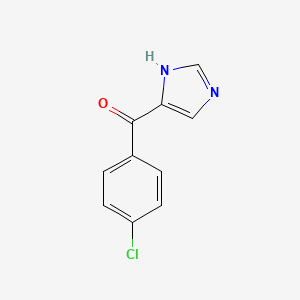

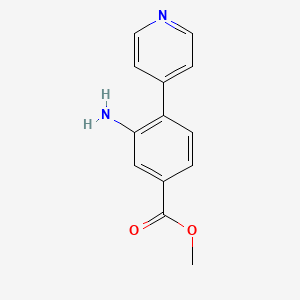
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
